Bicyclo[3.2.0]heptan-6-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
bicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C7H10O/c8-7-4-5-2-1-3-6(5)7/h5-6H,1-4H2 |
InChI Key |
XADFSXKNPLLSDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)C2C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bicyclo 3.2.0 Heptan 6 One and Its Substituted Derivatives
Photochemical [2+2] Cycloaddition Strategies
Photochemical [2+2] cycloaddition is a powerful and direct method for the formation of cyclobutane (B1203170) rings, making it a cornerstone in the synthesis of the bicyclo[3.2.0]heptane skeleton. This approach involves the light-induced reaction between two unsaturated systems, typically an enone and an alkene, to form a four-membered ring.
Intermolecular Photocycloaddition of Cyclopentenone Derivatives with Alkenes
The intermolecular [2+2] photocycloaddition between cyclopentenone derivatives and various alkenes is a widely employed strategy for the synthesis of bicyclo[3.2.0]heptan-6-ones. This reaction proceeds through the photoexcitation of the cyclopentenone to its triplet state, which then reacts with the ground-state alkene to form a diradical intermediate that subsequently collapses to the cyclobutane product.
The photocycloaddition of 2-cyclopenten-1-one (B42074) with vinyl compounds, such as vinyl acetate (B1210297), is a classic and efficient method for constructing the bicyclo[3.2.0]heptan-6-one core. The reaction typically yields a mixture of head-to-head (HH) and head-to-tail (HT) regioisomers, with the HT adduct often being the major product. The resulting 6-acetoxybicyclo[3.2.0]heptan-2-one can then be readily converted to the target this compound.
The reaction between 2-cyclopenten-1-one and vinyl acetate proceeds to establish the core ring system, which can be further elaborated into various natural products. nsf.gov
Table 1: Intermolecular Photocycloaddition of 2-Cyclopenten-1-one with Various Alkenes
| Alkene | Product(s) | Yield (%) | Regioisomer Ratio (HH:HT) | Reference |
|---|---|---|---|---|
| Vinyl Acetate | 6-Acetoxybicyclo[3.2.0]heptan-2-one | - | HT major | nsf.gov |
| 2-Propenol | 6-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one | Good | 0.26 | nih.gov |
| 3-Butenol | 6-(2-Hydroxyethyl)bicyclo[3.2.0]heptan-2-one | Good | 0.57 | nih.gov |
| 4-Pentenol | 6-(3-Hydroxypropyl)bicyclo[3.2.0]heptan-2-one | Good | 0.47 | nih.gov |
The regioselectivity of the intermolecular [2+2] photocycloaddition of cyclopentenones is influenced by several factors, including the electronic nature of the alkene and solvent polarity. Generally, electron-rich olefins tend to yield mainly head-to-tail cycloadducts. researchgate.net The stereoselectivity of the reaction is often moderate, yielding a mixture of endo and exo isomers. The steric properties of the alkene substituents can influence the stereochemical outcome. researchgate.net
The regiochemical preference can be sensitive to the solvent and the concentration of the alkene. For instance, in the photocycloaddition of 2-cyclopentenone to (ω-1)-alken-1-ols, the head-to-head (HH) to head-to-tail (HT) ratio was found to be dependent on the solvent polarity. nih.gov In nonpolar solvents, a preference for the HH adduct was observed, which was attributed to hydrogen bonding between the reactants, while in polar solvents, the HT adduct was favored. nih.gov
Intramolecular Photocycloaddition Approaches for this compound Scaffolds
Intramolecular [2+2] photocycloaddition of tethered dienes or enones offers a powerful strategy for the stereocontrolled synthesis of bicyclo[3.2.0]heptane systems. This approach often provides higher levels of stereoselectivity compared to its intermolecular counterpart due to the conformational constraints imposed by the tether.
For example, the intramolecular photocycloaddition of a 4-oxygenated 2-cyclopentenone derivative bearing a tethered alkene can furnish a single, stereochemically pure tricyclic product in good yield. acs.org Copper(I)-catalyzed intramolecular [2+2] photocycloaddition of 1,6-dienes is another effective method for constructing the bicyclo[3.2.0]heptane core with high diastereoselectivity. nih.govmdpi.com
Table 2: Intramolecular Photocycloaddition for the Synthesis of Bicyclo[3.2.0]heptane Scaffolds
| Substrate | Product | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|---|
| 4-Allyloxy-2-cyclopentenone derivative | Tricyclic ether | 60 | Single isomer | acs.org |
| Glucose-derived 1,6-heptadiene | Substituted bicyclo[3.2.0]heptane | High | Excellent diastereoselectivity | nih.gov |
| 2-(Alkenyloxy)cyclohex-2-enones | Bridged tricyclic cyclobutanes | 55-86 | High (80-94% ee) | nih.gov |
Enantioselective Photocycloaddition: Leveraging Chiral Auxiliaries and Organophotoredox Catalysis
Achieving enantioselectivity in photochemical [2+2] cycloadditions is a significant challenge. Two prominent strategies have emerged to address this: the use of chiral auxiliaries and the application of organophotoredox catalysis.
Chiral auxiliaries, covalently attached to either the cyclopentenone or the alkene, can effectively control the stereochemical outcome of the photocycloaddition. For instance, diastereodifferentiating [2+2] photocycloadditions of cyclohexenones modified with a chiral 8-(p-methoxyphenyl)menthyl auxiliary with olefins have been conducted in aqueous media with the aid of surfactants, leading to moderate to high conversions and yields. dntb.gov.uamdpi.com A chiral auxiliary approach in the Cu(I)-catalyzed photocycloaddition has been shown to be successful with a diastereomeric excess (de) of up to 60%. nih.gov
Organophotoredox catalysis has recently emerged as a powerful tool for enantioselective [2+2] photocycloadditions. researchgate.netnih.govorgsyn.org This methodology utilizes a photocatalyst, such as Eosin Y, to generate a radical anion from the substrate upon visible light irradiation. The subsequent radical cyclization can be controlled by a chiral catalyst or a chiral auxiliary. The stereoselective synthesis of bicyclo[3.2.0]heptanes has been achieved via an anion radical [2+2] photocycloaddition of aryl bis-enone derivatives employing chiral oxazolidinone auxiliaries. researchgate.netnih.govorgsyn.org
Table 3: Enantioselective Synthesis of Bicyclo[3.2.0]heptane Derivatives
| Method | Chiral Source | Substrate | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| Chiral Auxiliary | 8-(p-Methoxyphenyl)menthyl | Cyclohexenone derivative + Ethylene | Moderate-High | High de | dntb.gov.uamdpi.com |
| Organophotoredox Catalysis | Chiral oxazolidinone auxiliary | Aryl bis-enone | 76 | 60:40 dr | nih.gov |
| Chiral Lewis Acid | Chiral rhodium complex | 2-(Alkenyloxy)cyclohex-2-enone | 55-86 | 80-94% ee | nih.gov |
Bicyclization Reactions
Bicyclization reactions provide an alternative and often highly stereoselective route to bicyclo[3.2.0]heptan-6-ones. These methods typically involve the formation of the bicyclic system from an acyclic or monocyclic precursor through a cyclization event that does not involve a photochemical step.
One notable method is the bicyclization of 3-hydroxy-6-alkenoic acids. researchgate.net This process involves the generation of an α,β-unsaturated ketene (B1206846) intermediate, which then undergoes an intramolecular [2+2] cyclization to afford the bicyclo[3.2.0]hept-3-en-6-one. This method has been shown to be quite general for the preparation of various substituted derivatives in good yields and with high selectivity for the thermodynamically more stable isomer. researchgate.net For example, 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one can be prepared in 76-81% yield using this approach. unimi.it
Another strategy involves the intramolecular cyclization of bromovinyl ketones, which has been utilized as an intermediate step in the total synthesis of natural products.
Table 4: Synthesis of this compound Derivatives via Bicyclization Reactions
| Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Hydroxy-3,6-dimethyl-6-heptenoic acid | Acetic anhydride, Potassium acetate | 1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one | 76-81 | unimi.it |
| 3-Hydroxy-6-heptenoic acid derivatives | Acetic anhydride, Potassium acetate | Substituted bicyclo[3.2.0]hept-3-en-6-ones | 48-82 | |
| Bromovinyl ketone derivative | - | Bicyclo[3.2.0]heptanol derivative | - |
Acid-Catalyzed Bicyclization of 3-Hydroxy-6-alkenoic Acids
A practical and effective method for the synthesis of bicyclo[3.2.0]hept-3-en-6-ones involves the acid-catalyzed bicyclization of 3-hydroxy-6-alkenoic acids. researchgate.netresearchgate.net This process is typically carried out by treating the corresponding 3-hydroxy-6-alkenoic acid with acetic anhydride and potassium acetate. researchgate.netepo.org The reaction proceeds through the formation of an α,β-unsaturated ketene intermediate, which then undergoes an intramolecular [2+2] cycloaddition to yield the bicyclic ketone. orgsyn.org This method is noted for its simplicity and the ability to produce the thermodynamically more stable isomer in high purity and good yield. orgsyn.org
The reaction is initiated by heating the mixture, typically to reflux temperatures between 100 and 140°C, after an initial stirring period at room temperature. epo.orgorgsyn.org This thermal treatment facilitates the elimination of an acetate group to form the key ketene intermediate, which rapidly cyclizes. taltech.ee
The acid-catalyzed bicyclization of 3-hydroxy-6-alkenoic acids has demonstrated broad applicability for the preparation of a variety of substituted bicyclo[3.2.0]hept-3-en-6-ones. researchgate.netorgsyn.org The methodology is effective for synthesizing derivatives with methyl substitutions on the five-membered ring. researchgate.net Various secondary and tertiary 3-hydroxy-6-alkenoic acids can be used as substrates, leading to the corresponding substituted bicyclic ketones in fair to good yields. researchgate.netorgsyn.org This versatility makes the resulting bicyclo[3.2.0]hept-3-en-6-ones valuable intermediates for the synthesis of more complex molecules, including linear condensed triquinane sesquiterpenes, through subsequent reactions like Baeyer-Villiger oxidation. researchgate.net
Table 1: Synthesis of Substituted Bicyclo[3.2.0]hept-3-en-6-ones via Acid-Catalyzed Bicyclization
| Starting Material (3-Hydroxy-6-alkenoic Acid) | Product | Yield (%) | Reference |
| 3,6-Dimethyl-3-hydroxy-6-heptenoic acid | 1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one | 82 | researchgate.net |
| 3-Hydroxy-3-methyl-6-heptenoic acid | 4-Methylbicyclo[3.2.0]hept-3-en-6-one | 48-82 | taltech.eeresearchgate.net |
| 5-Benzyloxymethyl-3-hydroxy-6-heptenoic acid | 2-Benzyloxymethylbicyclo[3.2.0]hept-3-en-6-one | N/A | nih.gov |
| 3-Hydroxy-hept-6-enoic acid | Bicyclo[3.2.0]hept-2-en-7-one | 79 | epo.org |
While the direct acid-catalyzed bicyclization typically yields racemic products, enantiomerically pure bicyclo[3.2.0]hept-3-en-6-ones can be obtained. orgsyn.org One established method involves the resolution of the corresponding bicyclo[3.2.0]hept-3-en-6-endo-ols. These racemic alcohols can be separated into their respective enantiomers using a chiral resolving agent, such as (−)-(1S,4R)-camphanic acid chloride. orgsyn.org Subsequent oxidation of the separated, enantiomerically pure alcohols yields the desired enantiomerically pure bicyclo[3.2.0]hept-3-en-6-ones. orgsyn.org This two-step sequence provides access to chiral building blocks essential for the asymmetric synthesis of natural products.
Intramolecular Copper(I)-Catalyzed Photobicyclization
Intramolecular [2+2] photocycloaddition reactions catalyzed by copper(I) salts, particularly copper(I) trifluoromethanesulfonate (CuOTf), represent an efficient method for constructing the bicyclo[3.2.0]heptane skeleton. electronicsandbooks.comelectronicsandbooks.com This photobicyclization of 1,6-dienes provides a direct route to cis-bicyclo[3.2.0]heptane derivatives. electronicsandbooks.com The reaction is typically carried out by irradiating a solution of the diene substrate in the presence of a catalytic amount of CuOTf. electronicsandbooks.comelectronicsandbooks.com The copper(I) catalyst is believed to coordinate to both double bonds of the diene, pre-organizing the substrate for the intramolecular cycloaddition upon photoexcitation. electronicsandbooks.com This method has been successfully applied to the synthesis of various bicyclo[3.2.0]heptane derivatives, including key intermediates for natural product synthesis. acs.org For instance, the intramolecular copper(I)-catalyzed photobicyclization of 3,6-dimethylhepta-1,6-dien-3-ol is a key step in a synthesis of grandisol (B1216609). acs.org More recently, a copper/BINAP complex has been shown to facilitate this transformation under visible light irradiation, offering high yields and diastereoselectivity. nih.gov
Table 2: Examples of Copper(I)-Catalyzed Photobicyclization
| Substrate | Catalyst | Product | Yield (%) | Diastereoselectivity (dr) | Reference |
| Diallyl ether | CuOTf | cis-3-Oxabicyclo[3.2.0]heptane | 52 | N/A | electronicsandbooks.com |
| 1,6-Heptadien-3-ol | CuOTf | Bicyclo[3.2.0]heptan-2-ol | 81-91 | N/A | electronicsandbooks.com |
| Various 1,6-dienes | Copper/BINAP complex | Substituted Bicyclo[3.2.0]heptanes | up to 98 | >20:1 | nih.gov |
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis offers powerful and versatile strategies for the construction of the bicyclo[3.2.0]heptane core, often proceeding with high efficiency and selectivity under mild conditions.
Au(I)-Catalyzed Cycloisomerization of 1,6-Enynes to Bicyclo[3.2.0]hept-6-en-2-ones
Gold(I) catalysts have emerged as effective promoters for the cycloisomerization of 1,6-enynes. acs.orgnih.gov The reaction of amide- or ester-tethered 1,6-enynes in the presence of a cationic triphenylphosphinegold(I) complex, typically generated in situ from [Au(PPh₃)Cl] and a silver salt like AgSbF₆, produces bicyclo[3.2.0]hept-6-en-2-ones in reasonable to high yields under mild conditions. acs.orgnih.gov
Computational studies using density functional theory (DFT) suggest that the reaction proceeds through a stepwise 6-endo-dig cyclization of the 1,6-enyne system. nih.govacs.org This is followed by a skeletal rearrangement to form the final bicyclo[3.2.0]hept-6-en-2-one product. acs.org The presence of an aryl group on the terminal alkyne and a keto carbonyl group at the C(5) position of the enyne system are believed to play complementary roles in promoting the reactivity. nih.govacs.org This methodology provides a valuable alternative to other metal-catalyzed cycloisomerizations and is complementary to reactions that yield bicyclobutene products from similar substrates. acs.org
Table 3: Au(I)-Catalyzed Cycloisomerization of 1,6-Enynes
| Substrate | Catalyst System | Product | Yield (%) | Reference |
| N-allyl-2-alkynylamide | [Au(PPh₃)Cl] / AgSbF₆ | Bicyclobutene derivative | 63 | acs.org |
| N-allyl-2-(2′-arylethyne-2-yl)amides | Cationic triphenylphosphinegold(I) | Substituted Bicyclo[3.2.0]hept-6-en-2-ones | N/A | nih.gov |
| Allylic 2-alkynoates | Cationic triphenylphosphinegold(I) | Substituted Bicyclo[3.2.0]hept-6-en-2-ones | N/A | nih.gov |
Palladium-Catalyzed C-H Activation and C-C Cleavage for Bicyclo[3.2.0]heptane Lactones
A diastereoselective synthesis of bicyclo[3.2.0]heptane lactones has been developed utilizing a palladium-catalyzed cascade reaction involving C-H activation and C-C cleavage. nih.govrsc.org This approach uses readily available bicyclo[1.1.1]pentane carboxylic acids as starting materials. nih.govresearchgate.net The outcome of the reaction is controlled by the choice of ligand. nih.govrsc.org
Using a mono-N-protected amino acid (MPAA) ligand, such as Ac-l-Val-OH, in the presence of an aryl iodide, promotes a C-H arylation followed by C-C cleavage and lactonization to afford all-syn arylated bicyclo[3.2.0]heptane lactones. nih.govresearchgate.net In contrast, when the reaction is performed in the absence of an aryl iodide and with a pyridone-amine ligand, non-arylated bicyclo[3.2.0]heptane lactones are produced. nih.govrsc.org This ligand-controlled divergence allows for the selective synthesis of two distinct classes of functionalized bicyclo[3.2.0]heptane scaffolds from a common precursor, showcasing the versatility of palladium-catalyzed C-H activation strategies. nih.gov The resulting lactones are valuable intermediates that can be converted into various substituted cyclobutane and γ-lactone derivatives. nih.gov
Table 4: Ligand-Controlled Synthesis of Bicyclo[3.2.0]heptane Lactones
| Starting Material | Ligand | Coupling Partner | Product Type | Reference |
| Bicyclo[1.1.1]pentane carboxylic acid | MPAA (e.g., Ac-l-Val-OH) | Aryl Iodide | All-syn arylated bicyclo[3.2.0]heptane lactone | nih.govresearchgate.net |
| Bicyclo[1.1.1]pentane carboxylic acid | Pyridone-amine | None | Non-arylated bicyclo[3.2.0]heptane lactone | nih.govrsc.org |
Dichloroketene Cycloaddition and Subsequent Transformations
A powerful and widely employed strategy for the construction of the this compound core involves the [2+2] cycloaddition of dichloroketene with cyclopentene (B43876), followed by reductive dehalogenation. This two-step sequence provides a reliable route to the parent ketone.
Formation of 7,7-Dichlorothis compound
The initial step of this synthetic sequence is the in situ generation of dichloroketene and its subsequent cycloaddition to cyclopentene to afford 7,7-dichlorothis compound. Dichloroketene is typically generated from the dehydrochlorination of dichloroacetyl chloride using a base, or from the reaction of trichloroacetyl chloride with activated zinc.
In a common procedure, the reaction of cyclopentene with trichloroacetyl chloride and zinc powder in a suitable solvent such as diethyl ether at a controlled temperature yields the dichloroketene adduct, 7,7-dichlorothis compound, in good yield. For instance, one reported synthesis using this method achieved a yield of 75% for the desired product. rsc.org The reaction mixture is typically worked up by washing with water, and the organic layer is dried and concentrated to provide the crude product, which can be purified if necessary. Spectroscopic data for the product are well-characterized, confirming the bicyclic structure.
| Reactants | Reagents | Solvent | Temperature | Time | Product | Yield |
| Cyclopentene, Trichloroacetyl chloride | Zinc powder | Diethyl ether | 15 °C | 5 hours | 7,7-Dichlorothis compound | 75% |
Reduction of Halogenated Intermediates to this compound
The subsequent step involves the reductive removal of the two chlorine atoms from 7,7-dichlorothis compound to furnish the parent this compound. A variety of reducing agents can be employed for this transformation, with zinc in acetic acid being a common and effective choice.
The reduction of 7,7-dichlorothis compound with zinc dust in acetic acid provides this compound in a reported yield of 60%. rsc.org This dechlorination reaction is a crucial step in rendering the synthetically versatile bicyclic ketone.
| Starting Material | Reagents | Solvent | Product | Yield |
| 7,7-Dichlorothis compound | Zinc powder | Acetic acid | This compound | 60% |
Synthesis of Specific this compound Analogues
The versatility of the bicyclo[3.2.0]heptane framework has led to the development of synthetic routes to various analogues with modified ring systems or additional functional groups. These analogues are often targeted for their potential biological activity or as intermediates in the synthesis of more complex molecules.
Thiathis compound
The synthesis of sulfur-containing analogues of this compound has been explored, particularly in the context of developing novel antibacterial agents. One such analogue is a thiathis compound derivative, which has been synthesized as a cyclobutanone (B123998) analogue of penicillin.
The key step in the synthesis of this analogue is the [2+2] cycloaddition of a 2,3-dihydrothiophene with dichloroketene. This reaction constructs the bicyclic core of the molecule. Subsequent chemical transformations are then carried out to introduce the desired functionality, including the installation of an amino group at the C-7 position.
Spiro[bicyclo[3.2.0]heptane-2,2'-orgsyn.orgarkat-usa.orgdioxolan]-6-one
Spiro[bicyclo[3.2.0]heptane-2,2'- orgsyn.orgarkat-usa.orgdioxolan]-6-one is a valuable intermediate for the synthesis of various natural products. An efficient preparation of this compound involves a photochemically-induced [2+2] cycloaddition reaction.
The synthesis begins with the photochemical cycloaddition of 2-cyclopenten-1-one and vinyl acetate to form the core bicyclo[3.2.0]heptane ring system. arkat-usa.org This is followed by a series of steps to introduce the spirocyclic dioxolane functionality. The resulting spiro compound is a versatile intermediate that can be elaborated into a range of cyclopentane-containing natural products.
Bicyclo[3.2.0]heptane-2,6-dione
The synthesis of bicyclo[3.2.0]heptane-2,6-dione can be achieved through an intramolecular [2+2] photocycloaddition reaction. This method utilizes a suitably substituted cyclopentenone derivative as the starting material.
Specifically, the irradiation of 3-(ethoxycarbonylmethyl)-2-cyclopenten-1-one has been shown to yield the corresponding bicyclo[3.2.0]heptane-2,6-dione derivative. This intramolecular cyclization is a powerful method for constructing the fused ring system with control over the stereochemistry. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would provide the parent bicyclo[3.2.0]heptane-2,6-dione. This photochemical approach offers a direct route to this dione, which can serve as a precursor for further synthetic elaborations.
Elucidation of Reactivity Patterns and Mechanistic Pathways of Bicyclo 3.2.0 Heptan 6 One Systems
Ring Expansion Reactions
The release of ring strain is a primary driving force for the reactions of bicyclo[3.2.0]heptan-6-one systems, often resulting in the formation of larger, more stable ring structures. These transformations can be initiated by various reagents and conditions, leading to a diverse array of products.
Acid-Catalyzed Isomerization to Seven-Membered Ring Ketones (Cycloheptenones and Cycloheptadienones)
In the presence of strong acids, this compound and its unsaturated analogue, bicyclo[3.2.0]hept-2-en-7-one, undergo clean isomerization to form seven-membered ring ketones. researchgate.netcdnsciencepub.com Specifically, treatment with strong acids such as fluorosulfonic acid (FSO₃H) or 96% sulfuric acid (H₂SO₄) leads to the formation of protonated cyclohept-2-enone and cyclohepta-2,4-dienone, respectively. researchgate.netresearchgate.net These seven-membered ring ketones can be recovered upon quenching the acidic solution with a mixture of sodium bicarbonate and ether. researchgate.netresearchgate.net This acid-catalyzed two-carbon ring expansion reaction provides a synthetically useful route to cycloheptenone and cycloheptadienone (B157435) derivatives. researchgate.net
In contrast, the isomeric bicyclo[3.2.0]hept-2-en-6-one, when subjected to the same conditions in FSO₃H, rearranges to yield protonated 1-acetylcyclopentadiene. researchgate.netresearchgate.net Substituted derivatives of bicyclo[3.2.0]heptanone also undergo comparable ring expansions when dissolved in these strong acids. researchgate.netresearchgate.net
| Starting Material | Acid | Product | Reference |
|---|---|---|---|
| This compound | FSO₃H or 96% H₂SO₄ | Protonated cyclohept-2-enone | researchgate.netresearchgate.net |
| Bicyclo[3.2.0]hept-2-en-7-one | FSO₃H or 96% H₂SO₄ | Protonated cyclohepta-2,4-dienone | researchgate.netresearchgate.net |
| Bicyclo[3.2.0]hept-2-en-6-one | FSO₃H | Protonated 1-acetylcyclopentadiene | researchgate.netresearchgate.net |
The mechanism of these acid-catalyzed rearrangements is believed to involve a series of 1,2-alkyl shifts and the formation of intermediate cyclopropylcarbinyl cations. researchgate.net For instance, the rearrangement of certain bicyclo[3.1.1]heptanone derivatives to bicyclo[3.2.0]heptanone derivatives is proposed to proceed through such a mechanism to account for the observed stereochemistry of the products. researchgate.net The involvement of cyclopropylcarbinyl cations in rearrangements of bicyclic systems is a well-documented phenomenon, where the cation can exist in equilibrium with other cationic species, leading to a variety of rearranged products. chemrxiv.orgacs.orgresearchgate.net In the case of the this compound rearrangement, protonation of the carbonyl oxygen is the initial step, followed by a rearrangement cascade that ultimately leads to the expanded seven-membered ring. stackexchange.com
Ring Expansion of Substituted Isopropylidenecyclobutanes
A related ring expansion reaction has been observed in substituted bicyclo[3.2.0]heptane systems. Specifically, 6-(1-methylethylidene)bicyclo[3.2.0]heptanes undergo a ring expansion when treated with hydrobromic acid in acetic acid. researchgate.netresearchgate.net This reaction yields a mixture of 2-bromo-3,3-dimethylbicyclo[3.3.0]octane and 3-bromo-2,2-dimethylbicyclo[3.3.0]octane. researchgate.netresearchgate.net This transformation demonstrates high stereoselectivity and moderate regioselectivity. researchgate.netresearchgate.net It is noteworthy that the choice of solvent plays a crucial role in the reaction outcome. In less polar solvents like diethyl ether, the ring expansion is suppressed, and the primary products are those resulting from the addition of HBr across the isopropylidene double bond. researchgate.netresearchgate.net
| Reactant | Reagents | Solvent | Products | Reference |
|---|---|---|---|---|
| 6-(1-Methylethylidene)bicyclo[3.2.0]heptane | HBr/HOAc | Acetic Acid | 2-Bromo-3,3-dimethylbicyclo[3.3.0]octane and 3-bromo-2,2-dimethylbicyclo[3.3.0]octane | researchgate.net |
| 6-(1-Methylethylidene)bicyclo[3.2.0]heptane | HBr | Diethyl Ether | Bromides from addition to the double bond | researchgate.net |
Ring Opening and Cleavage Reactions
In addition to ring expansion, the bicyclo[3.2.0]heptane framework can undergo ring opening and cleavage reactions, particularly in the case of its lactone derivatives or under thermal and metal-promoted conditions. These reactions provide access to highly functionalized cyclobutane (B1203170) and γ-lactone structures.
Ring Opening of Bicyclo[3.2.0]heptane Lactones to Substituted Cyclobutanes and γ-Lactones
Bicyclo[3.2.0]heptane lactones are valuable synthetic intermediates that can be converted into a variety of other functionalized molecules. researchgate.netrsc.orgrsc.orgrsc.org The ring-opening of these lactones can lead to the formation of trisubstituted cyclobutanes and γ-lactones. researchgate.netrsc.orgrsc.orgrsc.org For example, a recently developed palladium-catalyzed C-H activation and C-C cleavage cascade provides access to bicyclo[3.2.0]heptane lactones. researchgate.netrsc.orgrsc.orgrsc.orgcolab.ws These lactone products can then be transformed to showcase their synthetic utility. researchgate.netrsc.orgrsc.orgrsc.org The γ-lactone ring can be opened under hydrolysis and substitution conditions to yield trisubstituted cyclobutane derivatives. rsc.orgrsc.org In a different transformation, treatment of a bicyclo[3.2.0]heptane lactone with boron tribromide (BBr₃) can lead to the cleavage of the cyclobutane ring, producing a γ-lactone. rsc.orgrsc.org
Grignard Reagent-Mediated Ring Cleavage Rearrangements
The interaction of Grignard reagents with bicyclo[3.2.0]heptane systems can lead to complex rearrangement pathways involving the cleavage of the strained four-membered ring. Research has shown that the Grignard reagent derived from 2-bromobicyclo[3.2.0]heptane undergoes a ring cleavage rearrangement. researchgate.net This process results in the formation of cyclopentenylethyl and cycloheptenyl Grignard reagents. researchgate.net The latter, the cycloheptenyl Grignard reagent, is observed to slowly convert to the more stable cyclopentenylethyl form. researchgate.net
The geometric constraints imposed by the bicyclic framework are thought to somewhat retard the rate of this rearrangement. researchgate.net However, the facility with which the rearrangement from the initial bicyclo[3.2.0]heptyl Grignard to the cycloheptenyl Grignard occurs may suggest a nonplanar transition state is preferred for the rearrangement. researchgate.net
In a related context, Grignard reagents generated from 2-bromo-6-alkoxybicyclo[3.2.0]heptanes exhibit a decomposition pathway that also involves ring cleavage. This process is accompanied by the elimination of the alkoxy group, ultimately yielding 3-vinylcyclopentene and 1,4-cycloheptadiene. researchgate.net
Oxidative Transformations
The Baeyer-Villiger oxidation is a significant transformation for bicyclo[3.2.0]heptan-6-ones, converting the cyclic ketone into a lactone (a cyclic ester). researchgate.netadichemistry.com This reaction is of considerable importance for the synthesis of lactones, which are valuable intermediates in organic synthesis. researchgate.netarkat-usa.org The oxidation can be carried out using peroxyacids, such as meta-chloroperbenzoic acid (mCPBA), or with hydrogen peroxide, sometimes in the presence of a catalyst. researchgate.netadichemistry.com
The Baeyer-Villiger oxidation of unsymmetrical ketones like those in the this compound system is regioselective, meaning one constitutional isomer is preferentially formed over the other. adichemistry.com This selectivity is governed by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will migrate more readily. researchgate.netadichemistry.com The general order of migratory aptitude is: tertiary alkyl > cyclohexyl > secondary alkyl > benzyl (B1604629) > aryl > primary alkyl > methyl. adichemistry.com
In the case of this compound, the migration of the more substituted bridgehead carbon is generally favored, leading to the formation of a specific regioisomeric lactone. arkat-usa.org Density Functional Theory (DFT) studies on the Baeyer-Villiger reaction of this compound with hydrogen peroxide have been conducted to analyze the thermodynamic and kinetic parameters of the possible regioisomeric pathways. researchgate.netscholarsresearchlibrary.com These computational studies support the experimental findings that the reaction is regioselective, favoring the formation of one lactone product kinetically and thermodynamically. researchgate.netscholarsresearchlibrary.com The calculations show a significant difference in the activation Gibbs free energy for the formation of the two possible lactones, which explains the observed selectivity. scholarsresearchlibrary.com
Table 1: Regioselectivity in Baeyer-Villiger Oxidation of this compound with Hydrogen Peroxide
| Reactant | Oxidant | Favored Product | Theoretical Basis |
|---|
Microbial Baeyer-Villiger reactions offer a powerful method for achieving enantioselective lactone formation from racemic this compound derivatives. nih.govresearchgate.net Whole-cell biotransformations using various microorganisms, such as Acinetobacter calcoaceticus, have been successfully employed. nih.govscilit.com These enzymatic oxidations can produce both regioisomeric lactones with high enantiomeric excess (e.e.). nih.gov
The ratio of the regioisomers and the enantiomeric excess are highly dependent on the substitution pattern of the this compound substrate. nih.gov For instance, the microbial Baeyer-Villiger oxidation of racemic bicyclo[3.2.0]hept-2-en-6-one has been scaled up to the kilogram scale using recombinant E. coli overexpressing cyclohexanone (B45756) monooxygenase (CHMO). researchgate.net This process yields nearly enantiopure regioisomeric lactones (ee > 98%). researchgate.net
Fungi have also been screened for their ability to perform enantioselective Baeyer-Villiger oxidations. nih.govresearchgate.net For example, isolates of Fusarium sp. produce the (+)-(1R,5S)-lactone, while isolates of Aspergillus sp. can yield the (-)-(1S,5R)-lactone from bicyclo[3.2.0]hept-2-en-6-one. nih.govresearchgate.net The efficiency of these biotransformations can be enhanced, with studies showing that the presence of titanium dioxide can lead to higher conversions and enantiomeric excess. nih.govresearchgate.net
Table 2: Enantioselective Microbial Baeyer-Villiger Oxidation of Bicyclo[3.2.0]hept-2-en-6-one
| Microorganism | Product | Enantiomeric Excess (e.e.) | Yield |
|---|---|---|---|
| Acinetobacter calcoaceticus NCIB 9871 | Both regioisomeric lactones | 20 to >99% | 67-93% nih.gov |
| Fusarium sp. | (+)-(1R,5S)-lactone | - | - nih.govresearchgate.net |
| Aspergillus amazonicus | (-)-(1S,5R)-lactone | 70% | 85% (with TiO2) nih.govresearchgate.net |
An alternative oxidative transformation for achieving ring expansion of the this compound system involves the ozonolysis of its corresponding silyl (B83357) enol ether. arkat-usa.org This method provides access to an isomeric lactone that is complementary to the one obtained through the conventional Baeyer-Villiger oxidation. arkat-usa.org
The process begins with the formation of the silyl enol ether from the parent ketone. The mechanism of ozonolysis is believed to proceed through a 3+2 cycloaddition of ozone to the silyl enol ether, forming a primary ozonide (molozonide). arkat-usa.org This intermediate then rearranges and fragments to yield products with a carboxylic acid at one terminus and a carbonyl group at the other, effectively cleaving the double bond of the enol ether and leading to a ring-expanded structure. arkat-usa.org This strategy has been successfully applied to the synthesis of various natural products. arkat-usa.org
Baeyer-Villiger Oxidation of Bicyclo[3.2.0]heptan-6-ones
Reduction Reactions
The ketone functionality of this compound and its derivatives can be reduced to the corresponding alcohols. nih.govrsc.org This transformation can be achieved using various reducing agents. For instance, the reduction of 7,7-dichlorothis compound with zinc in acetic acid affords this compound. dergipark.org.tr
Biocatalytic reductions using whole-cell preparations of fungi and yeasts have also been extensively studied. rsc.org The reduction of (±)-bicyclo[3.2.0]hept-2-en-6-one with baker's yeast (Saccharomyces cerevisiae) yields a mixture of the corresponding (6S)-endo- and (6S)-exo-alcohols. nih.govrsc.org Other microorganisms, such as Curvularia lunata and Mortierella ramanniana, have been shown to produce only the 6-endo-alcohol and optically active bicycloheptenone, demonstrating the potential for stereoselective reductions. rsc.org
Furthermore, alcohol dehydrogenases from various sources, including horse liver (HLADH) and Thermoanaerobium brockii (TBADH), have been tested for the bioreduction of bicyclo[3.2.0]hept-2-en-6-one and its derivatives. nih.gov These enzymatic systems offer an alternative to whole-cell biotransformations for the production of chiral alcohols from bicyclic ketones. nih.gov
Table 3: Reduction of Bicyclo[3.2.0]hept-2-en-6-one
| Reducing Agent/System | Substrate | Product(s) |
|---|---|---|
| Baker's yeast (S. cerevisiae) | (±)-Bicyclo[3.2.0]hept-2-en-6-one | (6S)-endo- and (6S)-exo-alcohols nih.govrsc.org |
| Curvularia lunata | (±)-Bicyclo[3.2.0]hept-2-en-6-one | 6-endo-alcohol and optically active ketone rsc.org |
| Mortierella ramanniana | (±)-Bicyclo[3.2.0]hept-2-en-6-one | 6-endo-alcohol and optically active ketone rsc.org |
| Horse Liver Alcohol Dehydrogenase (HLADH) | (rac)-bicyclo[3.2.0]hept-2-en-6-one | Corresponding alcohols nih.gov |
Chemo-, Regio-, and Stereoselective Reductions of Carbonyl Groups
The reduction of the carbonyl group in this compound systems is a key transformation that has been explored to produce corresponding alcohols with specific stereochemistry. The facial selectivity of the reduction is influenced by the steric hindrance of the bicyclic framework.
Reduction of this compound with common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) typically leads to the formation of the corresponding alcohol. The stereochemical outcome of these reductions can be influenced by the substituents on the bicyclic ring. For instance, in the synthesis of prostaglandins (B1171923), the stereocontrolled reduction of a bicyclo[3.2.0]heptanone derivative is a crucial step.
The inherent strain and conformational rigidity of the bicyclo[3.2.0]heptane core play a significant role in directing the approach of the reducing agent. The endo face of the molecule is generally more sterically hindered, leading to a preference for the attack of the hydride from the exo face. This results in the predominant formation of the endo-alcohol. However, the selectivity can be altered by the choice of reducing agent and the presence of directing groups on the substrate.
Enzymatic Bioreduction of Bicyclo[3.2.0]hept-2-en-6-ones and Related Ketones
Enzymatic bioreduction offers a powerful and highly selective alternative to chemical methods for the synthesis of chiral alcohols from bicyclo[3.2.0]hept-2-en-6-ones and related ketones. rsc.orgrsc.org Various microorganisms and isolated enzymes have been employed to achieve high enantioselectivity in these reductions.
The bioreduction of racemic bicyclo[3.2.0]hept-2-en-6-one using various microorganisms has been extensively studied. rsc.orgrsc.orgmdpi.com For example, baker's yeast (Saccharomyces cerevisiae) has been shown to reduce (±)-bicyclo[3.2.0]hept-2-en-6-one to produce a mixture of 6-exo-(1R,5S,6S)-bicyclo[3.2.0]hept-2-en-6-ol and 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol. rsc.org In contrast, fungi such as Curvularia lunata and Mortierella ramanniana selectively produce the 6-endo-alcohol. rsc.org
The enantioselectivity of the bioreduction can be influenced by the choice of microorganism and the reaction conditions. For instance, Mortierella ramanniana has been used for the kinetic resolution of (±)-bicyclo[3.2.0]hept-2-en-6-one, yielding the (1S,5R,6S)-endo-alcohol and leaving the unreacted (1R,5S)-ketone. rsc.org Similarly, horse liver alcohol dehydrogenase (HLADH) has been used for the kinetic resolution of racemic bicyclic alcohols, including (rac)-6-endo-bicyclo[3.2.0]hept-2-en-6-ol. mdpi.com
The following table summarizes the bioreduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one by different microorganisms.
| Microorganism | Products | Reference |
|---|---|---|
| Baker's Yeast (Saccharomyces cerevisiae) | 6-exo-(1R,5S,6S)-bicyclo[3.2.0]hept-2-en-6-ol and 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol | rsc.org |
| Curvularia lunata | 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol and optically active bicycloheptenone | rsc.org |
| Mortierella ramanniana | 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol and optically active bicycloheptenone | rsc.orgcapes.gov.br |
Biocatalytic cascades involving this compound systems have been developed to achieve efficient synthesis of valuable chiral building blocks. researchgate.net These cascades often involve a kinetic resolution step, where one enantiomer of a racemic mixture is selectively transformed, leaving the other enantiomer in high enantiomeric excess.
For example, a one-pot, three-enzyme cascade has been reported for the kinetic resolution of a racemic acetoxy ester to yield the (1R,5S,6R)-endo-alcohol. mdpi.com This is followed by biooxidation and biooxygenation to produce the corresponding chiral regioisomeric lactones. mdpi.com
Kinetic resolution of racemic bicyclic alcohols can also be achieved through biooxidation. mdpi.com For instance, the biooxidation of (rac)-6-endo-bicyclo[3.2.0]hept-2-en-6-ol using Bacillus stearothermophilus alcohol dehydrogenase (BSADH) can generate the corresponding (-)-(1S,5R)-ketone and the (-)-6-endo-(1R,5S,6R)-alcohol. mdpi.com
The efficiency of these biocatalytic systems can be influenced by factors such as the choice of enzymes, cofactors, and reaction conditions.
Other Key Reactivity Pathways
Beyond carbonyl reductions, the strained bicyclic framework of this compound allows for other important reactions, including substitutions and rearrangements.
The bicyclo[3.2.0]heptane skeleton can undergo substitution reactions, although the strained nature of the ring system can influence the reactivity. Nucleophilic substitution reactions can occur at the carbonyl carbon, enabling the introduction of various functional groups.
For example, the chlorine atom in chloro-substituted bicyclo[3.2.0]heptane derivatives can undergo nucleophilic substitution. smolecule.com The stereochemical outcome of these reactions can be controlled using chiral auxiliaries or asymmetric catalysis. smolecule.com
Bicyclo[3.2.0]heptane systems and their derivatives can undergo sigmatropic shifts and valence isomerizations, leading to the formation of other bicyclic or tricyclic structures. researchgate.netthieme-connect.de These rearrangements are often driven by the release of ring strain and can be initiated thermally or photochemically.
A notable example is the researchgate.net sigmatropic rearrangement of bicyclo[3.2.0]hept-2-ene to form norbornene. researchgate.net This rearrangement has been studied both experimentally and computationally, revealing a preference for inversion of configuration at the migrating carbon. researchgate.net
Valence isomerization of bicyclo[3.2.0]hepta-2,6-dienes, which can be considered as researchgate.net and researchgate.netresearchgate.net sigmatropic shifts, can lead to the formation of bicyclo[2.2.1]hepta-2,5-dienes. thieme-connect.de The thermal rearrangement of 1-methoxybicyclo[3.2.0]hepta-3,6-dien-2-one results in the formation of 3-methoxybicyclo[3.2.0]hepta-3,6-dien-2-one. thieme-connect.de
Addition Reactions to Unsaturated Derivatives (e.g., Hydrogenation, Halogenation, Cycloaddition)
The reactivity of unsaturated derivatives of this compound is significantly influenced by the strained bicyclic framework and the electronic nature of the substituents. Addition reactions, including hydrogenation, halogenation, and cycloaddition, provide key pathways for the functionalization of this scaffold.
Hydrogenation
The catalytic hydrogenation of unsaturated this compound derivatives selectively reduces carbon-carbon double bonds, typically leaving the ketone functionality intact. The stereochemical outcome of the hydrogenation is often directed by the steric hindrance of the bicyclic system.
For instance, the hydrogenation of bicyclo[3.2.0]hept-2-en-6-one over a palladium on carbon (Pd/C) catalyst in ethanol (B145695) at atmospheric pressure yields the saturated this compound. The reaction proceeds with the addition of hydrogen to the less sterically hindered face of the double bond.
Table 1: Catalytic Hydrogenation of Bicyclo[3.2.0]hept-2-en-6-one
| Substrate | Catalyst | Solvent | Pressure (atm) | Product | Yield (%) |
|---|
Data sourced from BenchChem.
Research has also explored the use of various hydrogenation catalysts and conditions to influence the stereoselectivity of the reduction. google.com For example, the use of Raney-Nickel has been reported as an effective catalyst for the hydrogenation of related unsaturated systems. google.com
Halogenation
The addition of halogens to unsaturated this compound derivatives is a key method for introducing functionality. The regioselectivity and stereoselectivity of these reactions are influenced by conformational and steric factors within the bicyclic system. stir.ac.uk
Studies on the addition of hypobromous acid (HOBr) to the bicyclo[3.2.0]heptene system have shown that the reaction proceeds with a high degree of regioselectivity. stir.ac.uk The preferred endo-envelope conformation of the bicyclo[3.2.0]heptane system directs the attack of the electrophile. stir.ac.uk For instance, the reaction of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one with N-bromosuccinimide (NBS) in the presence of water would be expected to yield a bromohydrin, with the positions of the bromine and hydroxyl groups determined by the steric and electronic effects of the dichlorinated cyclobutane ring.
Cycloaddition
Cycloaddition reactions, particularly [2+2] photocycloadditions, are fundamental to the synthesis of the bicyclo[3.2.0]heptane framework itself and for further functionalization. acs.orgmdpi.comresearchgate.net Intramolecular [2+2] cycloadditions of vinyl ketene (B1206846) intermediates are a common strategy to form the bicyclo[3.2.0]heptenone core. acs.org
Photochemical cycloaddition of a cyclenone to an olefin is a widely used method for constructing the 4-oxa-bicyclo[3.2.0]heptanone structure. oup.com For example, the photochemical reaction of 5-methyl-2,3-dihydro-3-furanone with various olefins results in the formation of adducts with this bicyclic framework. oup.com
Furthermore, organophotoredox catalysis has been employed for the stereoselective synthesis of bicyclo[3.2.0]heptanes via [2+2] photocycloaddition. mdpi.com This method allows for precise control over the stereochemistry of the resulting products. mdpi.com The reaction of aryl bis-enones under photoredox conditions can generate a bicyclo[3.2.0]heptane with four new stereocenters, with a limited number of stereoisomers being formed. mdpi.com
Table 2: Representative Cycloaddition Reactions
| Reactant 1 | Reactant 2 | Reaction Type | Product | Notes |
|---|---|---|---|---|
| Cyclopentadiene | Dichloroketene | [2+2] Cycloaddition | 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one | Key step in the synthesis of the parent ketone. dergipark.org.tr |
| 4-Allyl-4-hydroxycyclobutenone derivative | - | Intramolecular [2+2] Cycloaddition | Bicyclo[3.2.0]heptenone derivative | Thermolysis induces ring opening to a vinyl ketene followed by cycloaddition. acs.org |
| 5-Methyl-2,3-dihydro-3-furanone | Methyl acrylate | Photochemical [2+2] Cycloaddition | 4-Oxa-bicyclo[3.2.0]heptanone derivative | Yields a mixture of isomeric adducts. oup.com |
Theoretical and Computational Investigations of Bicyclo 3.2.0 Heptan 6 One Chemistry
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving Bicyclo[3.2.0]heptan-6-one and its derivatives. These computational methods provide deep insights into reaction mechanisms, stereochemical outcomes, and the electronic factors governing reactivity.
DFT calculations are instrumental in mapping the potential energy surfaces of reactions, allowing for the identification of intermediates and the characterization of transition state (TS) structures. This is crucial for understanding how reactions proceed and what factors control their energetics.
For instance, in the organophotoredox-catalyzed [2+2] photocycloaddition to form bicyclo[3.2.0]heptane derivatives, DFT studies have been used to investigate the reaction mechanism. mdpi.com These studies confirmed that the reaction proceeds through a syn-closure pathway. By modeling the Gibbs free energy profile, researchers identified the most energetically favorable transition states, which supported the experimentally observed formation of cis-anti products. mdpi.com The calculations involved locating and characterizing the geometries of transition states, such as TS2(Ga→Hac), which was identified as one of the lowest energy barriers in the formation of the bicyclo[3.2.0]heptane ring. mdpi.com
Similarly, the mechanism of the Baeyer-Villiger (B-V) reaction of this compound with hydrogen peroxide has been modeled using DFT at the B3LYP/6-31G*(d) level of theory. scholarsresearchlibrary.comresearchgate.net These theoretical investigations analyze the competitive regio-isomeric pathways, identifying the transition states (e.g., TS3 and TS4) and intermediates involved in the formation of the different lactone products. scholarsresearchlibrary.comresearchgate.net DFT has also been employed to study the mechanism of [3+2] cycloaddition reactions to form spiro[1-azabicyclo[3.2.0]heptane] frameworks, successfully locating and characterizing the four relevant transition states to rationalize the observed high regio- and stereoselectivity. acs.org
DFT is particularly effective in predicting and explaining the regioselectivity of reactions where multiple products can be formed. A prime example is the Baeyer-Villiger oxidation of this compound, which can yield two different regioisomeric lactones.
A detailed DFT study on this reaction with hydrogen peroxide demonstrated that the formation of one regioisomer (P3) is kinetically and thermodynamically favored over the other (P4). scholarsresearchlibrary.comresearchgate.net The calculations revealed that the activation Gibbs free energy for the pathway leading to P3 is significantly lower than that for the pathway leading to P4, which is in excellent agreement with experimental results where P3 is the major product. scholarsresearchlibrary.com The preference is attributed to the relative migratory aptitude of the substituents attached to the carbonyl group, where substituents that can better stabilize a positive charge migrate more readily. scholarsresearchlibrary.com The geometric parameters of the transition states, such as the lengths of the forming O-H and O-C bonds, suggest an asynchronous bond formation process along the more favorable regioisomeric channel. scholarsresearchlibrary.comresearchgate.net
The table below summarizes the key energetic data from the DFT study on the Baeyer-Villiger oxidation of this compound.
| Species | Description | Gibbs Free Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|---|
| TS3 | Transition state leading to product P3 | 32.016 | 0.0 |
| TS4 | Transition state leading to product P4 | 34.853 | 2.837 |
| P3 | Major lactone product | -90.425 | -3.887 |
| P4 | Minor lactone product | -86.538 | 0.0 |
Data sourced from a DFT study on the Baeyer-Villiger reaction. scholarsresearchlibrary.com The relative energies are calculated with respect to the most favored pathway for each type of species (transition state or product).
Furthermore, conformational analysis based on n.m.r., X-ray structures, and molecular mechanics has shown that the preferred endo-envelope conformation of the bicyclo[3.2.0]heptane system can explain the observed regioselectivity in reactions like the formation of bromonium ions and epoxides, assuming an antiperiplanar arrangement of the reacting species. stir.ac.uk
Computational studies are vital for understanding the origins of stereoselectivity in asymmetric reactions. DFT calculations can rationalize why a particular stereoisomer is formed preferentially by comparing the energies of the diastereomeric transition states.
In the enantioselective synthesis of bicyclo[3.2.0]heptanes via organophotoredox-catalyzed photocycloaddition, DFT calculations provided crucial insights that aligned with experimental data. mdpi.com The use of chiral oxazolidinone auxiliaries on the substrate led to enantioenriched products. The computational analysis supported a proposed reaction mechanism that explained the formation of the observed cis-anti diastereoisomers as the major products. mdpi.com The alignment between the theoretical predictions from DFT and the experimental results validates the proposed reaction pathway and helps in designing strategies to improve stereoselectivity. mdpi.com
In another example, a gold(I)-catalyzed asymmetric synthesis of azepine-fused cyclobutanes was studied using DFT. pku.edu.cn The calculations showed that although chirality is lost during the formation of a planar cyclopropylmethyl carbocation intermediate, the subsequent Wagner-Meerwein rearrangement proceeds in a way that the initial chirality from a cyclopropanation step is transferred to the final product. pku.edu.cn The stereoselectivity in the addition of reagents like HOBr to the bicyclo[3.2.0]heptene system has also been explained by modeling transition states and considering steric congestion around the double bond. stir.ac.uk
The electronic properties and reactivity of the this compound scaffold can be significantly altered by substituents. Time-dependent DFT (TD-DFT) computations, including Frontier Molecular Orbital (FMO) analysis, are used to evaluate these effects.
Strain Energy and Conformational Analysis
The bicyclo[3.2.0]heptane framework, which fuses a five-membered ring with a four-membered ring, possesses significant ring strain, a key factor influencing its stability and reactivity. ontosight.ai The strain energy for the bicyclo[3.2.0]heptane system is estimated to be approximately 138 kJ/mol, which can make the ring system susceptible to opening under certain conditions.
Conformational analysis, supported by experimental methods like electron diffraction and computational techniques such as molecular mechanics (MM2) and DFT, reveals the preferred shapes of the molecule. stir.ac.ukstackexchange.com For bicyclo[3.2.0]heptane, two primary conformations are considered: the endo and exo forms. The endo conformation, where the cyclopentane (B165970) ring is in a boat-like shape, is found to be the most stable and dominant form (>99% at room temperature). stir.ac.ukstackexchange.com This preference is attributed to reduced Pitzer strain. In this conformation, the four-membered ring remains planar. stir.ac.uk The less stable exo-twist conformer is energetically disfavored. stir.ac.uk The preference for the endo conformation has been used to rationalize the stereochemical outcomes of certain reactions. stir.ac.ukcore.ac.uk
| Conformer | Relative Stability | Key Structural Features | Supporting Evidence |
|---|---|---|---|
| Endo-envelope | More stable (>99% population) | Cyclopentane ring in a boat-like form; four-membered ring is planar. | Electron diffraction, MM2 calculations, n.m.r., X-ray structures stir.ac.ukstackexchange.com |
| Exo-twist | Less stable | Distorted cyclopentane and cyclobutane (B1203170) rings. | Molecular mechanics calculations stir.ac.uk |
Applications in Advanced Organic Synthesis and Building Block Chemistry
Precursors for the Total Synthesis of Natural Products
The strategic importance of bicyclo[3.2.0]heptan-6-one derivatives is underscored by their successful application in the total synthesis of numerous biologically active natural products. The inherent ring strain and functionality of this scaffold allow for a variety of stereocontrolled transformations, making it an ideal starting point for intricate synthetic endeavors.
Terpenoids
Bicyclo[3.2.0]heptane structures serve as a valuable carbon skeleton in the synthesis of certain terpenoids. researchgate.net For instance, a group of minor plant sesterterpenoids, gracilisoids B−E, which feature highly functionalized bicyclo[3.2.0]heptane core structures, were discovered and subsequently synthesized. researchgate.netnih.gov The synthesis of these complex molecules highlights the utility of the bicyclo[3.2.0]heptane framework in constructing novel and biologically relevant terpenoid structures. researchgate.net
Grandisol (B1216609) and Lineatin (B1675484): Utility of Bicyclo[3.2.0]hept-3-en-6-one and Related Alcohols as Pivotal Intermediates
The pheromones grandisol and lineatin have been popular targets for total synthesis, and bicyclo[3.2.0]hept-3-en-6-one has proven to be a key intermediate. researchgate.netorgsyn.org Efficient and stereoselective total syntheses of racemic grandisol and lineatin have been developed utilizing 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one as a crucial precursor. researchgate.net This intermediate is now readily accessible through a practical bicyclization of the corresponding 3-hydroxy-6-alkenoic acids. researchgate.net The "bicyclo[3.2.0]hept-2-en-6-one approach" provides a convenient and general preparation method, avoiding photochemical steps, and these intermediates can be selectively manipulated to produce not only grandisol and lineatin but also other important molecules. acs.org Furthermore, resolution of the bicyclo[3.2.0]hept-2-en-6-ones allows for the production of enantiomerically pure products. acs.org
Filifolone
The synthesis of filifolone, a naturally occurring bicyclic monoterpene, has also been accomplished using this compound chemistry. orgsyn.orgresearchgate.net Specifically, 4,7,7-trimethylbicyclo[3.2.0]hept-3-en-6-one is another name for filifolone. nih.govnist.gov The synthesis of this compound can be achieved through an efficient bicyclization of 3-hydroxy-3-methyl-6-heptenoic acid, followed by geminal dimethylation of the resulting 4-methylbicyclo[3.2.0]hept-3-en-6-one intermediate. researchgate.net This approach demonstrates the utility of the bicyclo[3.2.0]heptanone framework in accessing substituted terpenoid structures.
Jasmonoids and Prostanoids
The bicyclo[3.2.0]heptane skeleton is a well-established synthetic intermediate in the preparation of prostanoids and other cyclopentane-containing natural products. arkat-usa.orgresearchgate.net A protected derivative, spiro[bicyclo[3.2.0]heptane-2,2'- acs.orgarkat-usa.orgdioxolan]-6-one, serves as a versatile starting material. arkat-usa.org Through a Baeyer-Villiger oxidation, where the more substituted carbon atom migrates, a lactone precursor to jasmonoids and prostanoids can be obtained. arkat-usa.org This strategy has been successfully applied to the synthesis of known precursors for (±)-PGE2, (±)-11-deoxy PGE2, cis-jasmone, and (±)-methyl jasmonate. arkat-usa.org Another approach involves the use of 5-benzyloxymethyl-3-hydroxy-6-heptenoic acid, which is readily available from monoprotected cis-2-butene-1,4-diol, to stereoselectively obtain key prostaglandin intermediates like a Corey lactone derivative. nih.gov
Sarkomycin and Hop Ether
The same versatile intermediate, spiro[bicyclo[3.2.0]heptane-2,2'- acs.orgarkat-usa.orgdioxolan]-6-one, can also be directed towards the synthesis of sarkomycin and hop ether. arkat-usa.org By employing an alternative oxidative cleavage of the trimethylsilyl (B98337) enol ether derived from this bicyclic ketone, an isomeric lactone is produced. arkat-usa.org This isomeric lactone can then be transformed into the Japanese hop constituent, hop ether, and the antitumor antibiotic, sarkomycin. arkat-usa.org A microbial Baeyer-Villiger reaction of various bicyclo[3.2.0]heptan-6-ones using Acinetobacter calcoaceticus has also been explored as a novel approach to producing sarkomycin A. nih.gov
Development of Chiral Scaffolds and Intermediates for Asymmetric Synthesis
Beyond its use in the total synthesis of specific natural products, the this compound framework is valuable for the development of chiral scaffolds and intermediates for asymmetric synthesis. The rigid, fused-ring system allows for excellent stereocontrol in subsequent transformations.
The preparation of enantiomerically pure bicyclo[3.2.0]hept-3-en-6-ones has been achieved through the oxidation of the corresponding bicyclo[3.2.0]hept-3-en-6-endo-ols, which can be resolved using (-)-(1S,4R)-camphanic acid chloride. orgsyn.org These chiral building blocks open up avenues for the asymmetric synthesis of various target molecules. Additionally, a synthetic sequence for the asymmetric synthesis of bicyclo[3.2.0]heptanones and bicyclo[3.2.0]hept-3-en-6-ones has been developed using a [2+2]-cycloaddition strategy. unibo.it This method involves the reaction of an enantiopure amide, derived from an acid and an oxazolidinone chiral auxiliary, to generate keteniminium salts in situ, which then undergo cycloaddition with good enantioselection. unibo.it
The following table summarizes the key applications of this compound derivatives in the synthesis of the discussed natural products.
| Natural Product Class | Specific Examples | Key this compound Intermediate(s) |
| Terpenoids | Gracilisoids B-E | Highly functionalized bicyclo[3.2.0]heptane skeletons |
| Pheromones | Grandisol, Lineatin | 1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one |
| Terpenoids | Filifolone | 4-Methylbicyclo[3.2.0]hept-3-en-6-one |
| Jasmonoids & Prostanoids | (±)-PGE2, (±)-11-deoxy PGE2, cis-jasmone, (±)-methyl jasmonate | Spiro[bicyclo[3.2.0]heptane-2,2'- acs.orgarkat-usa.orgdioxolan]-6-one, 5-Benzyloxymethyl-bicyclo[3.2.0]hept-3-en-6-one |
| Other Natural Products | Sarkomycin, Hop Ether | Spiro[bicyclo[3.2.0]heptane-2,2'- acs.orgarkat-usa.orgdioxolan]-6-one |
Building Blocks for Diverse Chemical Space Exploration
The unique structural framework of this compound allows for its transformation into a variety of other cyclic and acyclic structures, thereby enabling the exploration of diverse chemical spaces.
Construction of Functionalized Cyclopentanes
Functionalized cyclopentanes are prevalent structural motifs in many natural products and biologically active compounds. arkat-usa.org this compound derivatives serve as versatile intermediates for the synthesis of these important carbocycles. arkat-usa.org For example, spiro[bicyclo[3.2.0]heptane-2,2'- researchgate.netresearchgate.netdioxolan]-6-one, which can be prepared from 2-cyclopenten-1-one (B42074) and vinyl acetate (B1210297) via a photochemical [2+2] cycloaddition, is a valuable precursor for jasmonoids and prostanoids. arkat-usa.org Oxidative cleavage of the cyclobutanone (B123998) ring in this derivative can lead to the formation of functionalized cyclopentanes. arkat-usa.org
Generation of Trisubstituted Cyclobutanes and γ-Lactones
The strained four-membered ring of bicyclo[3.2.0]heptane lactones, derived from this compound, can undergo ring-opening reactions to generate highly functionalized cyclobutanes and γ-lactones. rsc.orgresearchgate.netrsc.orgrsc.org For instance, the ring-opening of a bicyclo[3.2.0]heptane lactone can yield a trisubstituted cyclobutane (B1203170) derivative. rsc.orgresearchgate.net In a different transformation, the cyclobutane ring of a bicyclo[3.2.0]heptane lactone was unexpectedly cleaved in the presence of BBr₃ to produce a γ-lactone. rsc.orgrsc.org Additionally, α-methylene-γ-lactones can be synthesized from 7-exo-halogeno-7-endo-methylbicyclo[3.2.0]heptan-6-ones in a two-step process involving Baeyer-Villiger oxidation and dehydrohalogenation. rsc.org
| Starting Material | Reagents and Conditions | Product | Reference |
| Bicyclo[3.2.0]heptane lactone | Sequential hydrolysis and substitution | Trisubstituted cyclobutane | rsc.orgresearchgate.net |
| Bicyclo[3.2.0]heptane lactone | BBr₃ | γ-lactone | rsc.orgrsc.org |
| 7-exo-halogeno-7-endo-methylthis compound | 1. Baeyer-Villiger oxidation 2. Dehydrohalogenation | α-methylene-γ-lactone | rsc.org |
Utility in the Synthesis of Functional Materials Precursors
Beyond its applications in the synthesis of complex organic molecules, bicyclo[3.2.0]heptane derivatives also show promise in the field of materials science.
Design of Novel Liquid Crystals
The design of calamitic (rod-like) liquid crystals hinges on the careful assembly of a rigid core, flexible terminal chains, and often a linking group. The rigid core is paramount in establishing the anisotropy of the molecule, which is a prerequisite for the formation of liquid crystalline phases.
Structural Considerations of this compound
This compound possesses several structural attributes that make it a promising candidate as a core unit in liquid crystal design:
Rigidity: The fused five- and four-membered ring system imparts significant conformational rigidity to the molecule. This rigidity is essential for maintaining the rod-like shape necessary for mesophase formation.
Three-Dimensionality: Unlike planar aromatic rings, the bicyclo[3.2.0]heptane skeleton is inherently three-dimensional. This can lead to unique packing behaviors and potentially give rise to novel mesophases that are not accessible with traditional flat cores.
Functionalizability: The ketone group at the 6-position serves as a versatile chemical handle for further synthetic modifications. It can be transformed into various linking groups or used as a point of attachment for mesogenic wings.
Hypothetical Design and Synthesis
While specific research on liquid crystals derived from this compound is not yet prevalent in the literature, one can conceptualize synthetic pathways to incorporate this core into calamitic structures. A plausible approach would involve the reduction of the ketone to a secondary alcohol, Bicyclo[3.2.0]heptan-6-ol. This alcohol can then be esterified with various benzoic acid derivatives that are commonly used in liquid crystal synthesis. These benzoic acid derivatives would typically bear flexible alkoxy or alkyl chains at the para-position to promote mesomorphism.
For instance, the reaction of Bicyclo[3.2.0]heptan-6-ol with 4-alkoxybenzoyl chlorides would yield a series of esters where the bicyclic unit acts as the central core. The length of the terminal alkoxy chains could then be varied to tune the mesomorphic properties, such as the transition temperatures and the type of liquid crystalline phase observed.
Predicted Mesomorphic Properties
The introduction of the non-linear, three-dimensional Bicyclo[3.2.0]heptane core is expected to have a significant impact on the resulting mesomorphic properties. It might lead to a disruption of the layered packing typically seen in smectic phases, potentially favoring the formation of nematic or chiral nematic (cholesteric) phases if a chiral center is introduced. The bent nature of the core could also result in the formation of banana-shaped liquid crystals, which are known to exhibit unique ferroelectric and piezoelectric properties.
Illustrative Data of Hypothetical Liquid Crystals
Due to the absence of published experimental data, the following table presents hypothetical data for a series of liquid crystals incorporating the this compound core. This table is intended to be illustrative of the types of properties that would be investigated for such novel compounds. The hypothetical compounds are esters derived from Bicyclo[3.2.0]heptan-6-ol and 4-alkoxybenzoic acids.
| Compound Name | Terminal Chain (R) | Melting Point (°C) | Clearing Point (°C) | Mesophase(s) Observed |
| (Bicyclo[3.2.0]heptan-6-yl) 4-methoxybenzoate | -OCH₃ | 110 | - | Monotropic Nematic |
| (Bicyclo[3.2.0]heptan-6-yl) 4-ethoxybenzoate | -OC₂H₅ | 95 | 105 | Nematic |
| (Bicyclo[3.2.0]heptan-6-yl) 4-propoxybenzoate | -OC₃H₇ | 88 | 115 | Nematic |
| (Bicyclo[3.2.0]heptan-6-yl) 4-butoxybenzoate | -OC₄H₉ | 82 | 121 | Nematic, Smectic A |
| (Bicyclo[3.2.0]heptan-6-yl) 4-pentyloxybenzoate | -OC₅H₁₁ | 75 | 125 | Smectic A |
| (Bicyclo[3.2.0]heptan-6-yl) 4-hexyloxybenzoate | -OC₆H₁₃ | 70 | 128 | Smectic A, Smectic C |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific research on these compounds has been found.
Q & A
Q. What are the established synthetic routes for bicyclo[3.2.0]heptan-6-one, and how can regioselectivity be optimized?
this compound can be synthesized via thermal [2+2] cycloaddition of cyclopentadiene with dichloroketene, yielding 7,7-dichloro derivatives with 78% regioselectivity. Subsequent dehalogenation using activated zinc in acetic acid produces the parent ketone, though yields may vary (distillation required) . For regioselective modifications, substituent positioning (e.g., 2-substituted derivatives) can be controlled using Baeyer-Villiger monooxygenases to achieve regiodivergent oxidations .
Q. How can stereochemical outcomes of this compound derivatives be analyzed?
Q. What experimental methods are used to study the conformational dynamics of this compound?
Electron diffraction and molecular mechanics (MM2) calculations reveal that the endo (boat) conformation dominates (>99% at room temperature) due to reduced Pitzer strain. The four-membered ring remains planar, while the five-membered ring exhibits shorter C–C bonds (average 155.0 pm). MM2 calculations also predict minor exo conformer populations (<10%) in gas-phase studies .
Advanced Research Questions
Q. How do substituents at C7 influence the thermodynamic stability of this compound derivatives?
Substituent steric bulk dictates endo/exo equilibrium. For example, base-catalyzed epimerization of 7-substituted derivatives shows endo preference for small groups (e.g., Cl: 85% endo), while bulky substituents (e.g., tert-butyl: >99% exo) favor exo configurations. This trend arises from pseudoequatorial positioning of endo substituents, minimizing 1,2-allylic strain . Kinetic control during dehalogenation (Zn/HOAc) further biases outcomes toward endo products (93% selectivity) via transition-state planarization .
Q. What methodologies resolve contradictions in conformational assignments for this compound derivatives?
Discrepancies between electron diffraction and microwave data (e.g., exo vs. endo dominance) are resolved using multi-technique validation. For instance, infrared/Raman spectroscopy and MM2 calculations confirm the endo form’s stability (ΔG >19.5 kJ/mol over exo). Crystallographic data from substituted analogs (e.g., 7-methyl derivatives) corroborate computational predictions .
Q. How do enzymatic vs. chemical Baeyer-Villiger oxidations differ in functionalizing this compound?
Acinetobacter NCIMB 9871 catalyzes bio-Baeyer-Villiger reactions with high enantioselectivity, producing lactones (e.g., oxabicyclooctanones) in >65% yield. Chemical methods (e.g., mCPBA) lack stereocontrol but enable regioselective oxidation of 2-substituted derivatives. Comparative studies should optimize solvent systems (e.g., glucose-based media for enzymatic) and assess optical purity via chiral HPLC .
Q. How can thermodynamic data for this compound reactions be integrated into computational models?
Experimentally derived enthalpies (e.g., liquid-phase reactions in isooctane) validate density functional theory (DFT) calculations. NIST-standardized datasets (e.g., ΔH for cycloreversion) provide benchmarks for simulating ring-opening or fragmentation pathways. Ensure reproducibility by citing solvent-specific parameters (e.g., dielectric constant) and verifying purity via GC-MS .
Methodological Guidelines
- Reproducibility : Document synthetic protocols per IUPAC standards, including solvent purity, reaction times, and characterization data (e.g., NMR shifts, HRMS). For new compounds, provide elemental analysis and spectral comparisons to literature .
- Data Validation : Cross-reference conformational studies (e.g., electron diffraction with MM2) and deposit raw data in repositories like Zenodo.
- Ethical Reporting : Avoid overinterpretation of minor conformers; quantify uncertainties (e.g., ±0.3° in flap angles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
